N-Ethyl-p-phenylenediamine
Description
Contextualization within Aromatic Amine Chemistry
N-Ethyl-p-phenylenediamine is structurally characterized by a benzene (B151609) ring substituted with two amino groups at the para position, with one of the amino groups being ethylated. This places it within the broader family of aromatic amines, compounds that are pivotal in organic synthesis and materials science. The presence of both a primary and a secondary amine group, along with the aromatic ring, imparts a unique reactivity to the molecule. The electron-donating nature of the amino groups activates the aromatic ring, making it susceptible to electrophilic substitution.
The chemistry of this compound is closely related to its parent compound, p-phenylenediamine (B122844) (PPD), and its more substituted derivatives like N,N-Diethyl-p-phenylenediamine. PPD is a well-known component in the synthesis of high-strength polymers such as Kevlar and as a precursor in the dye industry. wikipedia.org The addition of an ethyl group to one of the nitrogen atoms, as in this compound, modifies the compound's physical and chemical properties, such as its solubility, boiling point, and reactivity. These modifications can be advantageous in specific applications where tailored properties are required.
Overview of Research Trajectories in N-Ethylated Phenylenediamines
Research into N-ethylated phenylenediamines, including this compound, has followed several key trajectories, largely influenced by the applications of these compounds. A significant area of investigation has been their use as intermediates in the synthesis of dyes and pigments. The reactivity of the amino groups allows for the formation of azo compounds and other chromophores. For instance, N-ethyl-N-(2-hydroxyethyl)-para-phenylenediamine is a known intermediate in hair dye formulations. google.com
Another important research avenue is their application as antioxidants and antiozonants, particularly in the rubber industry. While much of the published research focuses on derivatives like N-isopropyl-N'-phenyl-4-phenylenediamine (IPPD), the fundamental antioxidant mechanism involving the scavenging of free radicals is applicable to N-ethylated derivatives as well. archivesofmedicalscience.com
Furthermore, the electrochemical behavior of N-substituted p-phenylenediamines has been a subject of academic inquiry. Studies on the oxidation of these compounds have provided insights into their reaction mechanisms and have been applied in the development of analytical methods. For example, the electrochemical oxidation of N,N-diethyl-p-phenylenediamine has been studied to understand the formation of radical cations and subsequent reaction pathways. researchgate.net
Recent research has also explored the synthesis of novel derivatives for specific applications. For example, a Schiff base derived from N-phenyl-p-phenylenediamine and ethyl levulinate has been investigated as a multifunctional additive for biodiesel, acting as both an antioxidant and a lubricity improver. tandfonline.com While not directly involving this compound, this highlights the ongoing interest in modifying p-phenylenediamine structures to create new functional materials.
Historical Development of Academic Inquiry into this compound Systems
The academic and industrial interest in p-phenylenediamine and its derivatives dates back to the late 19th century, with their initial use in the burgeoning synthetic dye industry. archivesofmedicalscience.com The ability of these compounds to form a wide range of colors upon oxidation made them valuable for dyeing textiles and later, for hair coloring. nih.govresearchgate.net
The development of color photography in the 20th century provided another significant application for p-phenylenediamine derivatives. Compounds like N,N-diethyl-p-phenylenediamine (CD-2) and 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine (CD-4) became essential as color developing agents in photographic emulsions. thermofisher.kr Their function is to reduce silver halides that have been exposed to light, and in the process, they are oxidized and couple with other chemicals to form the final color dyes of the image.
In the mid-20th century, the antioxidant properties of N-substituted p-phenylenediamines were recognized, leading to their widespread use in the rubber industry to protect against degradation by ozone and oxygen. This application spurred a significant amount of research into the synthesis and performance of various N-alkyl and N-aryl-p-phenylenediamines.
More recently, academic inquiry has shifted towards developing safer and more environmentally benign alternatives to traditional p-phenylenediamine-based compounds, driven by concerns about their potential for skin sensitization. researchgate.net Research now often focuses on creating larger, less-penetrating molecules or on understanding the metabolic pathways of these compounds to mitigate adverse effects.
Detailed Research Findings
While specific research findings solely on this compound are limited in publicly available literature, extensive research on its close analog, N,N-Diethyl-p-phenylenediamine, provides valuable insights into the expected chemical behavior and properties.
Physicochemical Properties
The following table summarizes the known physicochemical properties of N,N-Diethyl-p-phenylenediamine, which can be considered indicative for this compound, with expected variations due to the difference in the number of ethyl groups.
| Property | Value (for N,N-Diethyl-p-phenylenediamine) | Reference |
| Molecular Formula | C10H16N2 | nih.gov |
| Molecular Weight | 164.25 g/mol | nih.gov |
| Appearance | Reddish-brown or black liquid | nih.gov |
| Melting Point | 19-21 °C | sigmaaldrich.com |
| Boiling Point | 115-116 °C at 5 mmHg | sigmaaldrich.com |
| Density | 0.988 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.571 | sigmaaldrich.com |
| Water Solubility | Insoluble | sigmaaldrich.com |
| Flash Point | 139 °C (closed cup) | sigmaaldrich.com |
Synthesis Methods
The synthesis of N-substituted p-phenylenediamines typically involves the reduction of the corresponding p-nitroaniline derivative. For N,N-Diethyl-p-phenylenediamine, a common route is the nitrosation of diethylaniline followed by reduction. google.com Another approach involves the reaction of 4-fluoronitrobenzene with diethylamine, followed by the reduction of the nitro group. chemicalbook.com It is plausible that similar synthetic strategies could be employed for this compound, starting with N-ethylaniline.
A general synthesis for N,N-disubstituted p-phenylenediamine derivatives involves the hydrogenation of N,N-disubstituted p-nitrosoaniline derivatives. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-N-ethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIBELYSXFYZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-09-5 | |
| Record name | 1-N-ethylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Pathways for N Ethyl P Phenylenediamine and Derivatives
Established Reaction Mechanisms for N,N-Diethyl-p-phenylenediamine Synthesis
N,N-Diethyl-p-phenylenediamine is a significant derivative, and its synthesis is well-established through several reliable methods.
Nitrosation and Reduction Pathways
A prevalent method for synthesizing N,N-Diethyl-p-phenylenediamine involves a two-step process starting with N,N-diethylaniline. guidechem.comgoogle.com The first step is nitrosation, followed by a reduction reaction.
The process begins with the nitrosation of N,N-diethylaniline using a nitrosating agent like sodium nitrite (B80452) in an acidic medium, typically hydrochloric or sulfuric acid, to form p-nitroso-N,N-diethylaniline. guidechem.comgoogle.com This reaction is generally carried out at low temperatures, between -5°C and 10°C. google.comgoogle.com
Following nitrosation, the intermediate p-nitroso-N,N-diethylaniline is reduced to yield N,N-Diethyl-p-phenylenediamine. guidechem.com This reduction can be achieved using various reducing agents, such as iron powder or through catalytic hydrogenation. guidechem.comgoogle.com In some procedures, the nitroso intermediate is not isolated before the reduction step. google.com The final product can then be isolated, often as a hydrochloride or sulfate (B86663) salt, and purified. guidechem.comgoogle.comgoogle.com For instance, reduction with stannous chloride in concentrated hydrochloric acid is another documented method for converting the nitroso intermediate to the final diamine. prepchem.com
Table 1: Example of Nitrosation and Reduction Reaction Conditions
| Step | Reactants | Reagents/Catalyst | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Nitrosation | N,N-diethylaniline | Sodium Nitrite, Hydrochloric Acid | 0-10°C | p-nitroso-N,N-diethylaniline | google.com |
| Reduction | p-nitroso-N,N-diethylaniline | Iron Powder | Not specified | N,N-Diethyl-p-phenylenediamine | guidechem.com |
| Reduction | p-nitroso-N,N-diethylaniline | Zinc Powder, Hydrochloric Acid | 15-20°C | N,N-Diethyl-p-phenylenediamine | google.com |
| Reduction | p-nitroso-N,N-diethylaniline | Stannous Chloride, Hydrochloric Acid | Not specified | N,N-Dimethyl-p-phenylenediamine* | prepchem.com |
Note: This reference describes the synthesis of the dimethyl analog, but the principle is similar.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation presents an alternative and widely used route for producing N,N-disubstituted-p-phenylenediamine derivatives. This method can be applied to reduce either a nitro or a nitroso group.
One common pathway is the catalytic hydrogenation of p-nitro-N,N-dialkyl aniline (B41778). This reaction is typically performed in the presence of a metal catalyst, such as a nickel-based catalyst or palladium on carbon (Pd/C). chemicalbook.com The hydrogenation is conducted under a hydrogen atmosphere, often in a solvent like methanol (B129727), and proceeds until the nitro group is fully reduced to an amino group. chemicalbook.com For example, N,N-diethyl-4-nitroaniline can be hydrogenated over a Pd/C catalyst in methanol at room temperature to yield N,N-Diethyl-p-phenylenediamine. chemicalbook.com
Another application of catalytic hydrogenation is in the reduction of the p-nitroso intermediate formed during the nitrosation pathway, providing a cleaner alternative to metal powder reduction. google.com
Industrial Synthesis Route Optimization
On an industrial scale, the synthesis of N,N-Diethyl-p-phenylenediamine often relies on the optimization of the nitrosation and reduction pathway. The process involves large-scale reactors where N,N-diethylaniline is nitrosated, and the resulting intermediate is subsequently reduced. guidechem.com
Key optimization parameters include controlling reaction temperatures, managing the addition rates of reagents, and efficiently separating the product. For example, a patented method describes cooling a mixture of water, N,N-diethylaniline, and concentrated hydrochloric acid to between 0°C and 10°C before slowly adding a sodium nitrite solution. google.com After the nitrosation reaction, the reduction is carried out, followed by purification steps which may include distillation under reduced pressure to obtain high-purity N,N-Diethyl-p-phenylenediamine. google.com The choice of reducing agent (e.g., iron powder vs. catalytic hydrogenation) and the method of product isolation (e.g., precipitation as a salt) are critical for maximizing yield and purity while minimizing cost and environmental impact. guidechem.comgoogle.com
Advanced Synthetic Strategies for Substituted N-Ethyl-p-phenylenediamine Derivatives
The synthesis of more complex or specifically substituted this compound derivatives often requires more advanced strategies, such as reductive alkylation or the use of Schiff base intermediates.
Reductive Alkylation of p-Phenylenediamine (B122844) Systems
Reductive alkylation is a versatile method for preparing N-substituted phenylenediamines. This process involves the reaction of a p-phenylenediamine compound with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent, typically hydrogen gas and a catalyst. researchgate.netgoogle.com
This reaction can be used to introduce a variety of alkyl groups onto the nitrogen atoms of the phenylenediamine core. For instance, N,N'-di-secondary-alkyl-p-phenylenediamines can be synthesized by the reductive alkylation of p-phenylenediamine (PPDA) with a ketone, such as methyl ethyl ketone (MEK), using a platinum on alumina (B75360) (Pt/Al2O3) catalyst. researchgate.net The process starts with the condensation of the amine and the carbonyl compound to form a Schiff base (or ketimine), which is then hydrogenated in situ to the final alkylated diamine. researchgate.net
The synthesis can also start from p-nitroaniline, which is reduced to p-phenylenediamine in the reaction mixture before the reductive alkylation takes place. google.comwipo.int Various catalysts have been explored for this reaction, including precious metals like platinum and mixed oxide catalysts such as copper oxide, chromium oxide, and barium oxide. researchgate.netgoogle.com
Table 2: Examples of Reductive Alkylation for Phenylenediamine Derivatives
| Starting Amine | Carbonyl Compound | Catalyst | Product | Reference |
|---|---|---|---|---|
| p-Phenylenediamine | Methyl Ethyl Ketone | 3% Pt/Al2O3 | N,N'-di-sec-butyl-p-phenylenediamine | researchgate.net |
| p-Aminodiphenylamine | 5-Methyl-2-hexanone (B1664664) | Metal catalysts | N-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamine | researchgate.net |
| p-Nitroaniline | Acetone | Copper oxide, Chromium oxide, Barium oxide | N,N'-di-isopropyl-p-phenylenediamine | google.com |
Schiff Base Formation for N-Phenyl-p-phenylenediamine Derivatives
The formation of a Schiff base is a critical intermediate step in the synthesis of certain N-phenyl-p-phenylenediamine derivatives, particularly in reductive alkylation reactions. researchgate.net A Schiff base is formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), resulting in a compound with a C=N double bond (an imine or azomethine). nih.govekb.eg
In the context of N-phenyl-p-phenylenediamine derivative synthesis, a primary amine like p-aminodiphenylamine or p-phenylenediamine is reacted with a ketone or aldehyde. researchgate.netgoogle.com For example, the synthesis of N-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamine begins with the condensation of p-aminodiphenylamine and 5-methyl-2-hexanone to form a ketimine (a type of Schiff base). researchgate.net This intermediate is then hydrogenated over a metal catalyst to yield the final product. researchgate.net
This two-step approach allows for a controlled alkylation. The formation of the Schiff base can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. google.com The isolated or in situ-formed Schiff base is then reduced, often through catalytic hydrogenation using catalysts like Raney nickel. google.com This strategy is particularly useful for producing unsymmetrically substituted phenylenediamines.
Nucleophilic Aromatic Substitution-Hydrogenation Sequences
A significant pathway for the synthesis of N-substituted-p-phenylenediamines involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a hydrogenation step. This strategy is versatile, allowing for the introduction of various substituents onto the phenylenediamine core.
The general principle of nucleophilic aromatic substitution involves an electron-poor aromatic ring being attacked by a nucleophile, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), on the aromatic ring facilitates this reaction. masterorganicchemistry.com In the context of p-phenylenediamine synthesis, a common precursor is a nitro-substituted benzene (B151609) derivative.
One industrially relevant example of this sequence is the production of N-aryl-p-phenylenediamines. The process can start with the reaction of an aniline derivative with nitrobenzene (B124822) in the presence of a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMA(OH)). This SNAr reaction yields a mixture of p-nitrosodiphenylamine and p-nitrodiphenylamine. ineosopen.org This intermediate mixture is then subjected to hydrogenation, which reduces the nitro/nitroso group to a primary amine, forming p-aminodiphenylamine (ADPA). Subsequent reductive alkylation with an appropriate aldehyde or ketone can then introduce the ethyl group to yield the final this compound derivative. ineosopen.org
Another variation involves the direct catalytic transfer hydrogenation of 4-nitrodiphenylamine. rsc.org This method can produce p-phenylenediamine analogues in a single stage. The hydrogenation step can be catalyzed by various systems, including palladium on carbon (Pd/C) or Raney nickel, often using a hydrogen source like hydrogen gas or ammonium (B1175870) formate. rsc.orgjocpr.com For instance, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been demonstrated using a stabilized Pd nanoparticle-organic-silica catalyst, achieving selective conversion of the nitroarene to the primary amine. rsc.org
The reaction conditions for these sequences are critical for achieving high yields and selectivity. Key parameters include temperature, pressure, catalyst choice, and solvent.
| Reaction Stage | Reactants | Key Conditions & Catalysts | Intermediate/Product | Reference |
| Nucleophilic Aromatic Substitution | Aniline + Nitrobenzene | Base catalyst (e.g., TMA(OH)) | p-Nitrosodiphenylamine / p-Nitrodiphenylamine | ineosopen.org |
| Hydrogenation | 4-Nitrodiphenylamine | Catalytic Transfer Hydrogenation (e.g., Raney Ni, Pd/C) | p-Phenylenediamine analogues | rsc.org |
| Hydrogenation | N-4-nitrophenyl nicotinamide | Pd nanoparticle-organic-silica catalyst | Corresponding primary amine | rsc.org |
| Reductive Amination | 4-Aminodiphenylamine (4-ADPA) + 2-ethyl-2-hexenal | Catalyst (e.g., Pd/C), Polar Solvent, Hydrogen | N-2-ethylhexyl-N'-phenyl-p-phenylenediamine | google.com |
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound and its derivatives are crucial steps to ensure the final product meets the high-purity standards required for its applications. Various techniques are employed, ranging from distillation to crystallization and chromatography.
Distillation: Short-path distillation is a highly effective method for purifying p-phenylenediamine-type compounds, particularly for those in their free-base form. google.comwipo.int This technique is suitable for separating the desired product from less volatile impurities and solvent residues. Specific types of short-path distillation apparatus used include:
Wiped-Film Evaporators: These are operated under high vacuum (e.g., 0.10 mbar) and elevated temperatures (e.g., 200-217 °C). google.com In one documented process, a solution containing a derivative, N-ethyl-N-(2-methanesulfonylaminoethyl)-2-methyl-p-phenylenediamine, was first stripped of solvent and water in an autoclave before being fed to a wiped-film evaporator, resulting in a product with 98.04% purity. google.com
Falling-Film Evaporators: These can be used as an initial stage to remove solvents like ethanol (B145695) and water at temperatures around 110 °C and reduced pressure. google.com
Crystallization: Crystallization is a common and powerful technique for purifying solid phenylenediamine derivatives.
Recrystallization from Solvents: The choice of solvent is critical. For N,N-Dimethyl-p-phenylenediamine, a mixture of benzene and ligroin has been used for recrystallization. nih.gov For m-phenylenediamine, solvents such as n-butanol have been successfully employed, where the compound is dissolved at an elevated temperature (90°C) and then allowed to cool slowly to form colorless crystals. researchgate.net Mixed solvent systems, like methanol/ether or ethanol/water, can also be effective. researchgate.netjcbsc.org
Acid Salt Crystallization: An alternative method involves converting the purified free-base form into an acid salt. The purified p-phenylenediamine free base, obtained from distillation, is dissolved in an organic solvent and then treated with a mineral acid. This causes the color developer to crystallize in its acid salt form, which can be easily isolated. wipo.int
Chromatography: For analytical assessment of purity and for small-scale purification, chromatographic methods are used.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the purity of the synthesized product by comparing the Rf values of the product with the starting materials and standards. jcbsc.org
Column Chromatography: This technique is used for separating components of a mixture. For instance, after a synthesis reaction, the crude product can be purified using column chromatography on silica (B1680970) gel. jocpr.com
The table below summarizes various purification techniques documented for phenylenediamine compounds.
| Technique | Compound/Derivative | Key Parameters/Solvents | Outcome | Reference |
| Wiped-Film Evaporation | N-ethyl-N-(2-methanesulfonylaminoethyl)-2-methyl-p-phenylenediamine | T = 200-217 °C, P = 0.10 mbar | 98.04% product assay | google.com |
| Falling-Film Evaporation | N-ethyl-N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine | T = 110 °C, P = 375 mm Hg | Removal of ethanol and water | google.com |
| Distillation | m-phenylenediamine | Reduced pressure (10-20 mm Hg), T(pot) up to 200 °C | Pure crystalline solid (m.p. >62.7 °C) | google.com |
| Recrystallization | N,N-Dimethyl-p-phenylenediamine | Benzene and ligroin mixture | Purified crystals | nih.gov |
| Recrystallization | m-phenylenediamine | n-butanol | Colorless crystals | researchgate.net |
| Pre-crystallization | N-(4-nitrophenyl) acetamide | Ethanol-water mixture | Improved output and purity | jcbsc.org |
| Acid Salt Crystallization | p-phenylenediamine free base | Organic solvent + mineral acid | Crystalline acid salt | wipo.int |
| Column Chromatography | N-ethyl-2,6-diethyl aniline | Silica gel | Purified product | jocpr.com |
Fundamental Chemical Reactivity and Reaction Mechanisms of N Ethyl P Phenylenediamine
Oxidation-Reduction Chemistry of N,N-Diethyl-p-phenylenediamine
The redox chemistry of N,N-Diethyl-p-phenylenediamine (DPD) is central to its primary applications, particularly as a chromogenic indicator. The molecule readily undergoes oxidation to form distinct, often intensely colored, chemical species. This process involves the transfer of one or two electrons, leading to the formation of a radical cation and a diimine, respectively.
The oxidation of p-phenylenediamines like DPD generates colored species that are leveraged in analytical chemistry. Upon one-electron oxidation, DPD forms a stable and intensely colored radical cation known as a Würster's dye. stackexchange.com This radical is responsible for the characteristic pink or magenta color observed when DPD is used as an indicator, for example, in the quantification of free chlorine in water. stackexchange.com The color intensity of the Würster's dye is directly proportional to the concentration of the oxidizing agent within a specific range. stackexchange.com
Indophenol (B113434) dyes are another class of chromogenic species derived from DPD. These are formed through an oxidative coupling reaction between the oxidized form of DPD and a phenolic compound. In this reaction, DPD is first oxidized to an electrophilic intermediate, which then attacks the nucleophilic phenol (B47542) to form the colored dye.
The primary product of the one-electron oxidation of DPD is the radical cation, DPD•+. This species is notably stable, particularly in acidic to neutral solutions, which allows for its use in quantitative analysis. researchgate.netchemodex.com The stability is attributed to the delocalization of the unpaired electron across the aromatic ring and the nitrogen atoms. The DPD•+ radical has distinct absorbance peaks in the visible spectrum, typically around 510 nm and 551 nm, which are used for its spectrophotometric measurement. researchgate.netresearchgate.net
The formation of DPD•+ is a key step in various analytical methods. For instance, in the presence of hydroperoxides and transition metals, DPD is oxidized to this radical cation, a reaction that can be used to evaluate oxidative stress in biological samples. researchgate.net However, under stronger oxidizing conditions or at higher concentrations of the oxidant, the DPD•+ radical can be further oxidized, leading to the formation of a colorless imine product. stackexchange.com This behavior defines the working range for analytical methods using DPD. stackexchange.com
| Oxidant | Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Persulfates (PDS/PMS) | 510 nm and 551 nm | Not Specified | researchgate.net |
| Chromium(VI) | 551 nm | 2.5449 x 10⁴ L·mol⁻¹·cm⁻¹ | researchgate.net |
| Chromium(VI) | 530 nm | 5.0 x 10⁴ L·mol⁻¹·cm⁻¹ | nih.gov |
| Sodium Percarbonate (activated) | 551 nm | Not Specified | mdpi.com |
The electrochemical oxidation of N,N-diethyl-p-phenylenediamine is complex and highly dependent on the solvent and pH of the medium. In aprotic solvents like dimethylformamide, the oxidation generally proceeds through two distinct and reversible one-electron transfer steps. researchgate.net
Substitution and Coupling Reactions of N-Ethyl-p-phenylenediamine
Beyond simple oxidation, the oxidized intermediates of DPD are reactive electrophiles that readily engage in substitution and coupling reactions. These reactions are fundamental to the synthesis of various dyes and analytical assays.
Oxidative coupling is a key reaction of DPD, particularly with phenolic compounds. In the presence of an oxidizing agent, DPD is converted to its quinonediimine form. This diimine is a potent electrophile that subsequently attacks the electron-rich aromatic ring of a phenolic compound, which acts as the nucleophile. This coupling reaction results in the formation of intensely colored indophenol dyes. The sensitivity of this reaction allows for the spectrophotometric determination of various phenolic drugs.
N,N-Diethyl-p-phenylenediamine reacts with a wide array of oxidizing agents, a property that forms the basis of numerous analytical methods.
Hypochlorite (B82951) (Free Chlorine): DPD reacts almost instantaneously with hypochlorous acid (HOCl) to produce the magenta-colored DPD•+ radical cation. stackexchange.com This reaction is the foundation of the standard DPD method for measuring free chlorine in water. researchgate.net The reaction involves a one-electron transfer. stackexchange.com At excessively high chlorine concentrations, the colored radical is further oxidized to a colorless imine, which can lead to underestimation of the analyte. stackexchange.com
Chromium(VI): In acidic conditions (pH ~4.4), hexavalent chromium oxidizes the colorless DPD reagent to the red-colored DPD•+ radical. researchgate.net The intensity of the resulting color, measured at approximately 530-551 nm, is directly proportional to the Cr(VI) concentration, allowing for its sensitive spectrophotometric determination in water samples. researchgate.netnih.gov
Persulfates: Persulfates, such as peroxydisulfate (B1198043) (PDS) and peroxymonosulfate (B1194676) (PMS), oxidize DPD to its colored radical cation, which exhibits absorption maxima at 510 and 551 nm. researchgate.net While the direct reaction can be slow, it is often autocatalytic. core.ac.uk The reaction rate can be enhanced by catalysts or photo-initiation. core.ac.uk
Percarbonate: Sodium percarbonate (SPC) can be quantified using DPD as a chromogenic indicator. The reaction requires activation, typically by ferrous ions (Fe²⁺) at an acidic pH (e.g., pH 3.5). mdpi.com The activator initiates the decomposition of percarbonate to produce reactive oxygen species, which in turn oxidize DPD to the colored DPD•+ radical for measurement. mdpi.com
Potassium Periodate (B1199274) (KIO₄): KIO₄ is a potent oxidizing agent used to convert DPD into the highly reactive N,N-diethylbenzoquinone-diimine intermediate. This intermediate does not accumulate but rapidly couples with nucleophilic compounds, such as drugs containing phenolic or aromatic amino groups, to form stable and colored indo-dyes that can be quantified spectrophotometrically. researchgate.net
| Oxidant/Coupling System | Parameter | Optimal Condition | Reference |
|---|---|---|---|
| Sodium Percarbonate (Fe²⁺ activated) | pH | 3.50 | mdpi.com |
| DPD Concentration | 4 mM | mdpi.com | |
| Fe²⁺ Concentration | 0.5 mM | mdpi.com | |
| Reaction Time | 4 minutes | mdpi.com | |
| Potassium Periodate (coupling with aromatic amines/phenols) | pH | 8.0 - 9.5 | |
| Temperature | Room temp (phenols) to 60°C (amines) | ||
| Reaction Time | 10 - 30 minutes | ||
| Chromium(VI) | pH | 4.39 | researchgate.net |
Polymerization Behavior of Related Phenylenediamine Systems
The polymerization of phenylenediamine and its derivatives is a significant area of research due to the resulting polymers' valuable electronic, thermal, and optical properties. While direct and extensive research on the polymerization of this compound is not broadly detailed in numerous publications, a comprehensive understanding can be derived from the well-documented polymerization behavior of its parent molecule, p-phenylenediamine (B122844) (PPD), and other closely related substituted systems. The primary methods for polymerizing these aromatic amines are chemical and electrochemical oxidative polymerization.
The general mechanism for the oxidative polymerization of p-phenylenediamine derivatives involves the initial oxidation of the monomer to form a radical cation. researchgate.net This is followed by the coupling of these radical cations to form dimers, oligomers, and ultimately, the polymer. The structure and properties of the final polymer are highly dependent on the reaction conditions, the specific substituents on the phenylenediamine ring, and the chosen polymerization method. researchgate.nettandfonline.com
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common and versatile method for synthesizing polyphenylenediamines. This process typically involves an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈), in an acidic medium like hydrochloric acid (HCl). researchgate.netresearchgate.netscirp.org
The reaction mechanism proposed for PPD suggests the formation of a polymer analogous to polyaniline in its pernigraniline state, which consists of alternating benzenoid and quinoid rings. researchgate.net The process is initiated by the oxidation of the amine groups, leading to the formation of radical cations. These reactive species then undergo electrophilic substitution or radical-radical coupling to form C-N or C-C bonds, leading to chain growth. One proposed structure involves a modified poly(1,4-benzoquinonediimine-N,N'-diyl-1,4-phenylene). researchgate.net In some cases, ladder-like structures with nitrogenous heterocycles can also be formed. researchgate.net
The nature of substituents on the phenylenediamine monomer plays a crucial role in the polymerization process and the final properties of the polymer. For instance, studies on methyl-substituted p-phenylenediamines demonstrate that these substituents can significantly enhance the solubility of the resulting polymers in various solvents compared to the largely insoluble poly(p-phenylenediamine) (P(pPD)). researchgate.nettandfonline.com This improved solubility is attributed to the steric effects of the methyl groups, which disrupt the inter-chain packing and reduce van der Waals forces. researchgate.net
Copolymerization is another strategy employed to modify the properties of P(pPD). For example, the copolymerization of p-phenylenediamine with sulfonated monomers like 2,5-diaminobenzenesulfonic acid (DABSA) significantly improves the solubility of the resulting copolymer. tandfonline.com However, this often comes at the cost of lower polymer yield and molecular weight compared to the P(pPD) homopolymer. tandfonline.com
The polymerization conditions, including the monomer-to-oxidant ratio, temperature, and reaction time, have a profound impact on the polymer yield and structure. researchgate.nettandfonline.com The use of certain co-catalysts, such as aluminium triflate (Al(OTf)₃), has been shown to improve the polymerization yield of some PPD derivatives. researchgate.nettandfonline.com
Table 1: Influence of Substituents on the Properties of Chemically Oxidized Polyphenylenediamines
| Polymer | Monomer(s) | Key Findings | Reference |
| P(dMe-pPD) | 2,5-dimethyl-p-phenylenediamine | Improved solubility in most solvents compared to P(pPD) due to methyl side groups. | researchgate.nettandfonline.com |
| P(tMe-pPD) | 2,3,5,6-tetramethyl-p-phenylenediamine | Improved solubility compared to P(pPD); exhibits slightly lower crystallization and melting heats than P(dMe-pPD). | researchgate.nettandfonline.com |
| pPD-co-DABSA | p-phenylenediamine and 2,5-diaminobenzenesulfonic acid | Significantly improved solubility compared to P(pPD) homopolymer; lower yield and molecular weight. | tandfonline.com |
| pPD-co-2ABSA | p-phenylenediamine and 2-aminobenzenesulfonic acid | Significantly improved solubility compared to P(pPD) homopolymer; lower yield and molecular weight. | tandfonline.com |
Electrochemical Polymerization
Electropolymerization offers a method to form thin, adherent polymer films directly onto an electrode surface. researchgate.netelectrochemsci.org This technique is typically carried out using cyclic voltammetry (CV), potentiostatic, or galvanostatic methods. doi.orgkoreascience.kr The process involves the anodic oxidation of the monomer, creating radical cations at the electrode surface which then polymerize. electrochemsci.org
For p-phenylenediamine, electrochemical oxidation is an irreversible process that leads to the formation of a passivating polymeric film of poly(p-phenylenediamine) on the electrode. researchgate.net This film is electroactive, meaning it can be reversibly oxidized and reduced, a characteristic property of conducting polymers. The redox processes are generally associated with surface-localized electroactive species. doi.org
The mechanism for electropolymerization is thought to be similar to chemical oxidation, involving the coupling of radical cations. researchgate.net Studies on ortho-phenylenediamine (o-PD) suggest that the resulting polymer film can consist of multiple components, with some having a structural unit similar to a cyclic dimer, 2,3-diaminophenazine. koreascience.kr The electrochemical parameters, such as monomer concentration, potential scan rate, and pH of the electrolyte, significantly influence the growth, morphology, and properties of the polymer film. electrochemsci.orgresearchgate.net For example, studies on 2-nitro-p-phenylenediamine (B147321) have shown that the electropolymerization is a linear diffusion-controlled process. electrochemsci.org
Table 2: Research Findings from Electrochemical Polymerization of Phenylenediamine Systems
| Monomer System | Polymerization Method | Key Findings | Reference |
| p-phenylenediamine (PPD) | Cyclic Voltammetry | Forms a passivating, electroactive film of poly(p-phenylenediamine) (polyPPD) on the electrode surface. The electrochemical oxidation is irreversible. | researchgate.net |
| o-phenylenediamine (B120857) (o-PD) | Potential Cycling | The resulting polymer film consists of more than one component; one active component is suggested to have a structural unit similar to the cyclic dimer, 2,3-diaminophenazine. | koreascience.kr |
| p-substituted N-Phenylpyrroles (derived from p-phenylenediamine) | Cyclic Voltammetry, Potentiostatic, Galvanostatic | Films were most effectively deposited using cyclic voltammetry. The redox processes were found to be controlled by surface-localized electroactive species. | doi.org |
| 2-nitro-p-phenylenediamine (2NPPD) | Cyclic Voltammetry | The electropolymerization is a linear diffusion-controlled process. A mechanism involving the formation of a polyaniline-like structure with a substituted nitro pernigraniline was proposed. | electrochemsci.org |
Polymerization in Composite Systems
The polymerization of phenylenediamines can also be carried out in the presence of other materials to form composites with enhanced properties. For instance, p-phenylenediamine can be polymerized in situ within the galleries of layered materials like montmorillonite (B579905) (MMT) clay. nih.gov This "post-intercalative" polymerization involves first intercalating the monomer into the clay structure, followed by oxidation. nih.govnorthwestern.edu Similarly, PPD has been polymerized onto the surface of multi-walled carbon nanotubes (MWCNTs), resulting in a tubular layer of polymer coating the nanotubes. researchgate.net These composite materials often exhibit improved thermal stability and electrical conductivity compared to the pure polymer. nih.govresearchgate.net
Advanced Analytical Techniques Utilizing N Ethyl P Phenylenediamine
Spectrophotometric and Colorimetric Methods Development
The development of spectrophotometric and colorimetric methods is a cornerstone of analytical chemistry, and N-Ethyl-p-phenylenediamine plays a crucial role in this area. Its reaction with various substances produces intensely colored products, allowing for their quantification by measuring light absorbance at specific wavelengths.
Quantification of Oxidizing Species in Aqueous Systems
This compound, often in its N,N-diethyl form (DPD), is widely recognized as a chromogenic reagent for the determination of various oxidizing agents in water. The fundamental principle of these methods is the oxidation of the diamine by the analyte, which produces a colored radical cation.
Chlorine and Hypochlorite (B82951): The DPD method is a standard and widely used technique for measuring free and total chlorine in water. hach.comxylemanalytics.com In the presence of free chlorine, such as hypochlorous acid and hypochlorite ions, DPD is oxidized to form a stable magenta-colored radical cation known as a Würster dye. stackexchange.comechemi.com This product exhibits a maximum absorbance at approximately 515 nm or 551 nm, and the intensity of the color is directly proportional to the concentration of free chlorine. For the determination of total chlorine, which includes chloramines, potassium iodide is added. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD. hach.commdpi.com It is important to note that at very high concentrations of free chlorine, the colored radical can be further oxidized to a colorless imine product, which can lead to inaccurate, low-biased results. stackexchange.comechemi.com
Permanganate (B83412): A sensitive spectrophotometric method for the determination of trace permanganate in water has been established using DPD. nih.govcncb.ac.cn Permanganate oxidizes DPD to form a red-colored DPD radical (DPD•+), which can be quantitatively measured at 551 nm. nih.govcncb.ac.cnresearchgate.net This reaction is rapid, with a second-order rate constant of 2.96 × 10⁴ M⁻¹ s⁻¹ at a pH of 6. nih.govcncb.ac.cn The method demonstrates a good linear relationship between absorbance and permanganate concentration and is highly sensitive, with a molar absorptivity of 5.70 × 10⁴ cm⁻¹ per M of permanganate. nih.govcncb.ac.cn The limit of detection in ultrapure water is as low as 0.010 μM. nih.govcncb.ac.cn This method has also been adapted for the determination of the permanganate index (CODMn), a measure of chemical oxygen demand. nih.gov
Persulfates: N,N-diethyl-p-phenylenediamine is used for the colorimetric determination of persulfates, such as peroxydisulfate (B1198043) (PDS) and peroxymonosulfate (B1194676) (PMS). researchgate.net The oxidation of DPD by these persulfates at room temperature generates a pink-colored solution with absorption maxima at 510 nm and 551 nm. researchgate.net This method is employed in monitoring persulfate-based advanced oxidation processes. researchgate.net
Percarbonate: A novel spectrophotometric method for the determination of sodium percarbonate (SPC) utilizes DPD as an indicator. mdpi.comdntb.gov.ua In the presence of Fe²⁺ as an activator, SPC produces reactive oxygen species that oxidize DPD to its colored radical cation, measured at 551 nm. mdpi.comdntb.gov.ua The method shows good linearity in the concentration range of 0–50 μM under optimized conditions. mdpi.comdntb.gov.ua
Table 1: Spectrophotometric Determination of Oxidizing Species using this compound Derivatives
| Oxidizing Species | Reagent Form | Wavelength (λmax) | Color of Product | Key Findings & Limits of Detection (LOD) |
|---|---|---|---|---|
| Chlorine/Hypochlorite | N,N-diethyl-p-phenylenediamine (DPD) | ~515 nm or 551 nm | Magenta/Pink | Widely used for free and total chlorine. High concentrations can lead to a colorless imine. hach.comstackexchange.comechemi.com |
| Permanganate | N,N-diethyl-p-phenylenediamine (DPD) | 551 nm | Red | LOD: 0.010 μM in ultrapure water. nih.govcncb.ac.cn |
| Persulfates (PDS, PMS) | N,N-diethyl-p-phenylenediamine (DPD) | 510 nm and 551 nm | Pink | Used to monitor advanced oxidation processes. researchgate.net |
| Percarbonate (SPC) | N,N-diethyl-p-phenylenediamine (DPD) with Fe²⁺ activator | 551 nm | Pink | LOD: 0.7–1.0 μM. mdpi.comdntb.gov.ua |
Determination of Phenolic and Aromatic Amine Compounds
This compound and its sulfate (B86663) salt are valuable reagents in the spectrophotometric determination of various organic compounds, particularly those containing phenolic and aromatic amine functional groups. sudanchemical.comspectrumchemical.com The underlying principle of these methods is an oxidative coupling reaction.
In these assays, an oxidizing agent, such as potassium periodate (B1199274) (KIO₄) or benzoyl peroxide, is used to oxidize the N,N-diethyl-p-phenylenediamine. nih.govresearchgate.net The resulting oxidized species, a reactive electrophile, then couples with the nucleophilic phenolic or aromatic amine compound to form a stable and intensely colored product, often an indophenol (B113434) dye. researchgate.net
For instance, spectrophotometric methods have been developed for the determination of drugs containing a phenol (B47542) group, such as salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride, and isoxsuprine (B1203651) hydrochloride. nih.govsrce.hr Similarly, drugs with an aromatic amine group, like dapsone (B1669823) hydrochloride, sulfamethoxazole (B1682508), and sulfadiazine, can also be quantified. nih.govsrce.hr The reaction with phenolic compounds typically yields a green-colored product with a maximum absorbance (λmax) around 670 nm, while aromatic amines produce a red-colored product with a λmax near 550 nm. nih.govsrce.hr These methods have demonstrated good linearity and low limits of detection, making them suitable for the analysis of pharmaceutical dosage forms. nih.gov
Another example involves the use of benzoyl peroxide as the oxidizing agent for the determination of phenol, o-aminophenol, α-naphthol, and the drug amoxicillin. researchgate.net This reaction produces blue indophenol dyes with maximum absorptions in the range of 611.5 to 628.5 nm. researchgate.net
Table 2: Determination of Phenolic and Aromatic Amine Compounds
| Analyte Class | Oxidizing Agent | Wavelength (λmax) | Color of Product | Example Analytes |
|---|---|---|---|---|
| Phenolic Compounds | Potassium Periodate (KIO₄) | ~670 nm | Green | Salbutamol sulphate, Ritodrine hydrochloride, Isoxsuprine hydrochloride nih.govsrce.hr |
| Aromatic Amine Compounds | Potassium Periodate (KIO₄) | ~550 nm | Red | Dapsone hydrochloride, Sulfamethoxazole, Sulfadiazine nih.govsrce.hr |
| Phenolic Compounds | Benzoyl Peroxide | 611.5 - 628.5 nm | Blue | Phenol, o-aminophenol, α-naphthol, Amoxicillin researchgate.net |
Investigation of Reaction Kinetics via Spectrophotometry
The rapid and color-forming reactions of this compound make it an excellent indicator for studying reaction kinetics through spectrophotometry. sigmaaldrich.com By monitoring the change in absorbance of the colored product over time, the rate of a chemical reaction can be determined.
A notable application is the use of N,N-diethyl-p-phenylenediamine (DPD) as a reference probe in a stopped-flow spectrophotometric competition kinetics method to investigate rapid chlorination rate constants. spectrumchemical.comsigmaaldrich.com This technique allows for the determination of the rates at which various compounds react with chlorine.
Furthermore, the DPD method has been applied to measure the second-order rate constants of the reaction between permanganate and phenol at a pH of 7.0, which was determined to be 28.2 M⁻¹ s⁻¹. nih.govcncb.ac.cn This demonstrates the utility of DPD in quantifying the kinetics of reactions involving oxidizing agents.
Electrochemical Analytical Methodologies
The electrochemical properties of this compound allow for its use in the development of various electrochemical analytical methods. These techniques offer high sensitivity and are applicable in diverse chemical environments.
Voltammetric Detection Applications
The electrochemical oxidation of N,N-diethyl-p-phenylenediamine has been studied, revealing its utility in voltammetric detection. researchgate.net Studies at platinum and gold microdisk electrodes in dimethylformamide have shown that the compound undergoes two reversible oxidation steps. researchgate.net This electrochemical behavior can be harnessed for analytical purposes.
One significant application is the sensitive detection of chlorine. ox.ac.uk The reaction between chlorine and N,N-diethyl-p-phenylenediamine (DEPD) forms an N-chlorinated product. ox.ac.uk This product exhibits a significantly enhanced signal in square-wave voltammetry compared to the direct electrolysis of chlorine itself, leading to a more sensitive and selective detection method. ox.ac.uk The linear range for this detection was found to be from 17 to 495 μM, with a limit of detection of 6.8 μM. ox.ac.uk
Sulfide (B99878) Quantification in Non-Aqueous Media
The electrochemically initiated reaction of N,N-diethyl-p-phenylenediamine with sulfide has been adapted for the quantification of sulfide in non-aqueous media, such as dimethylformamide. researchgate.net This method provides an alternative to traditional aqueous-based detection. The addition of sulfide leads to enhanced currents in the voltammetric response of the diamine at both macro- and platinum microdisk electrodes. researchgate.net The magnitude of this enhanced current is proportional to the sulfide concentration.
This technique offers a wide linear detection range for sulfide, from 28 to 3290 μM, with a limit of detection of 22 μM. researchgate.net This represents a significant improvement in the detection range compared to methods used in aqueous media and is particularly advantageous for applications in high-temperature systems. researchgate.net
Table 3: Electrochemical Applications of this compound
| Application | Technique | Principle | Key Findings |
|---|---|---|---|
| Chlorine Detection | Square-Wave Voltammetry | Formation of an N-chlorinated product with an enhanced voltammetric signal. ox.ac.uk | Linear range: 17-495 μM; LOD: 6.8 μM. ox.ac.uk |
| Sulfide Quantification | Voltammetry | Enhanced voltammetric current upon addition of sulfide in non-aqueous media. researchgate.net | Linear range: 28-3290 μM; LOD: 22 μM. researchgate.net |
Chromatographic and Mass Spectrometric Identification of By-products
The analysis of this compound and its related compounds often involves complex matrices where various by-products can be present due to manufacturing processes, degradation, or reactions during its application. Advanced analytical techniques such as liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are essential for the separation, identification, and quantification of these by-products.
In the context of color photographic processing, a study on the closely related compound N-Hydroxyethyl-N-ethyl-3-methyl-p-phenylenediamine identified several by-products in developer baths using LC/MS. nih.gov The investigation revealed that in addition to the primary reactions, a number of side reactions occur. These side reactions lead to the formation of various by-products through processes such as oxidation, hydroxylation, sulfonation, and the formation of coupling products. nih.gov The identification of these degradation products is crucial for understanding the reaction pathways and ensuring the quality and stability of the processes in which these chemicals are used. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool frequently employed for the analysis of p-phenylenediamine (B122844) derivatives, particularly in consumer products like hair dyes. mdpi.com For these applications, a derivatization step is often necessary to improve the volatility and chromatographic behavior of the polar analytes. mdpi.com The use of a DB-17ms capillary column, which is of moderate polarity, is suitable for the separation of these derivatized compounds. mdpi.com The mass spectrometer then allows for the selective and sensitive detection of various ingredients and their potential by-products in the complex product matrix. mdpi.com
Method Validation and Performance Parameters in Analytical Applications
The validation of analytical methods is critical to ensure that they are reliable, accurate, and fit for their intended purpose. For methods utilizing this compound or its analogs, validation encompasses several key performance parameters, including linearity, detection limits, reproducibility, and an assessment of potential interferences. nih.govresearchgate.net
Linearity and Detection Limits
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov Various analytical techniques have been validated for the determination of p-phenylenediamine and its derivatives, each with distinct performance characteristics.
For instance, a spectrophotometric method for determining sodium percarbonate using N,N-diethyl-p-phenylenediamine (DPD) as an indicator demonstrated excellent linearity (R² = 0.9995) over a concentration range of 0–50 μM. mdpi.com The LOD for this method was reported to be between 0.7 and 1.0 μM. mdpi.com In the analysis of p-phenylenediamine (PPD) in hair dyes by High-Performance Liquid Chromatography (HPLC), a method was validated showing linearity from 20 to 1000 mg/L with a correlation coefficient (r²) greater than 0.995. nih.gov The LOD and LOQ for this HPLC method were 0.025% w/v and 0.10% w/v, respectively. nih.gov
A Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method for the simultaneous detection of p-PDA and its metabolites in human plasma showed linearity in the range of 10–2000 ng/mL. rsc.org Another technique, using GC-MS for PPD in cosmetic tattoos, established a calibration curve from 1.0 to 1275 µg/mL, with an LOD of 0.10 µg/mL. rsc.org
Table 1: Linearity and Detection Limits of Analytical Methods for p-Phenylenediamine and Derivatives
| Analyte/Method | Linear Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| PPD (HPLC) | 20–1000 mg/L | > 0.995 | 0.025% w/v | nih.gov |
| DPD (Spectrophotometry for SPC) | 0–50 μM | 0.9995 | 0.7–1.0 μM | mdpi.com |
| PPD and metabolites (LC-MS/MS) | 10–2000 ng/mL | Not Specified | Not Specified (Linearity range implies sensitivity) | rsc.org |
| PPD (GC-MS) | 1.0–1275 µg/mL | Not Specified | 0.10 µg/mL | rsc.org |
| PPD (Spectrophotometry with Ninhydrin) | 0.1–0.6 µg/mL | Not Specified | Not Specified | rsc.org |
Reproducibility and Interference Assessment
Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of a method over multiple analyses. Interference assessment is crucial for ensuring the method's selectivity, which is its ability to accurately measure the analyte in the presence of other compounds in the sample matrix. nih.gov
The reproducibility of an HPLC method for PPD was evaluated by performing six injections of a standard mixture on the same day. nih.gov The intraday precision showed an RSD of not more than 1.4% for retention time and 6.6% for peak area. nih.gov The selectivity of this method was confirmed by achieving good chromatographic peak resolution for PPD from its isomers, o-phenylenediamine (B120857) and m-phenylenediamine. nih.gov
In electrochemical assays, substances present in biological samples like blood and urine can cause significant interference. google.com The development of novel p-phenylenediamine-derived electron mediators has been a strategy to overcome these issues, aiming for stable and reproducible responses even in complex matrices. google.com For a spectrophotometric method using DPD, tolerance to natural water matrices (underground, reservoir, and river water) was demonstrated, with calibration curves showing good linearity (R² > 0.9990) similar to that in ultrapure water. mdpi.com This method was also found to be tolerant to low concentrations of hydroxylamine. mdpi.com The accuracy, assessed by blank spiked recovery, was between 95–105%. mdpi.com
Furthermore, the selectivity of a fluorescence-based detection method for p-PDA was highlighted by the minimal effect on detection from the presence of its isomers, o-PDA and m-PDA, or phenylamine at concentrations of 1 ppm. rsc.org
Table 2: Reproducibility and Interference Data for PPD Analytical Methods
| Method | Reproducibility (Precision) | Interference Assessment | Source |
|---|---|---|---|
| HPLC | Intraday RSD: ≤1.4% (Retention Time), ≤6.6% (Peak Area) | Method is selective; achieves chromatographic resolution from o- and m-phenylenediamine. | nih.gov |
| Spectrophotometry (DPD) | Blank Spiked Recovery: 95–105% | Tolerant to natural water matrix and low levels of hydroxylamine. | mdpi.com |
| Electrochemical Assay | Not Quantified (High reproducibility is a developmental goal) | PPD-derived mediators can show interference in blood/urine; novel compounds developed to mitigate this. | google.com |
| Fluorescence Detection | Not Specified | Detection of p-PDA barely affected by 1 ppm of o-PDA, m-PDA, or phenylamine. | rsc.org |
Applications of N Ethyl P Phenylenediamine and Its Derivatives in Chemical Engineering and Materials Science
Role in Water Quality Monitoring and Treatment Processes
The chemical properties of N-Ethyl-p-phenylenediamine and its analogs make them crucial reagents in the monitoring and assessment of water treatment processes, particularly those involving oxidation.
Reagent for Chlorine and Oxidant Detection
N,N-Diethyl-p-phenylenediamine (DPD), a closely related derivative of this compound, is a widely recognized reagent for the colorimetric determination of free and total chlorine in water. The DPD method is a standard procedure in water quality analysis due to its accuracy, sensitivity, and speed. The reaction mechanism involves the oxidation of DPD by chlorine (hypochlorous acid or hypochlorite (B82951) ions), which results in the formation of a magenta-colored Würster dye, a stable radical cation. The intensity of this color is directly proportional to the concentration of chlorine in the water sample and can be quantified spectrophotometrically.
In the presence of an excess of free chlorine, the colored radical cation can be further oxidized to a colorless imine product, which can interfere with the measurement at high chlorine concentrations. The stoichiometry of the primary reaction requires a sufficient excess of DPD to ensure accurate quantification.
Beyond chlorine, the DPD method can be adapted to detect other oxidizing agents in water. With the addition of potassium iodide, it can be used to measure combined chlorine (chloramines), ozone, and permanganate (B83412). The method has also been applied to the determination of persulfates and hydrogen peroxide, where the oxidant generates reactive oxygen species that oxidize DPD to its colored radical cation.
Table 1: Oxidants Detectable with the DPD Method
| Oxidant | Detection Principle |
| Free Chlorine | Direct oxidation of DPD to a colored radical cation. |
| Combined Chlorine | Reaction with iodide to release iodine, which then oxidizes DPD. |
| Ozone | Oxidizes iodide to iodine, which in turn oxidizes DPD. |
| Permanganate | Directly oxidizes DPD to the colored radical cation. |
| Persulfate | Can be activated to produce sulfate (B86663) radicals that oxidize DPD. |
| Hydrogen Peroxide | In the presence of a catalyst (e.g., peroxidase), it oxidizes DPD. |
This table provides a summary of various oxidizing agents that can be detected using the N,N-Diethyl-p-phenylenediamine (DPD) method and the basic principle of detection.
Assessment of Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). The effectiveness of these processes often needs to be evaluated by monitoring the degradation of specific target compounds or by using chemical probes that react with the generated radicals.
N,N-Diethyl-p-phenylenediamine has been utilized in studies to assess the efficacy of AOPs, such as the Fenton process (using iron salts and hydrogen peroxide). In one such study, the catalytic activity of an iron-containing mesoporous silica (B1680970) catalyst was evaluated by monitoring the oxidative degradation of N,N-Diethyl-p-phenylenediamine with hydrogen peroxide. The degradation was followed by UV-Vis spectroscopy, demonstrating the compound's utility as a model pollutant to gauge the performance of the AOP. researchgate.net
Furthermore, derivatives of p-phenylenediamine (B122844) can serve as indicators of oxidative stress. In biological systems, compounds like N,N-diethyl-p-phenylenediamine are oxidized by alkoxy and peroxyl radicals, forming a colored radical cation that can be measured. This principle can be extended to environmental engineering to assess the oxidative potential of water treated by AOPs, providing an integrated measure of the reactive oxygen species present.
Integration in Multifunctional Additive Development
The antioxidant properties of p-phenylenediamine derivatives have led to their incorporation into multifunctional additives for fuels and polymers, where they serve to inhibit degradation and enhance performance.
Antioxidant Properties in Fuel Systems (e.g., Biodiesel)
Biodiesel, while a renewable alternative to petrodiesel, is more susceptible to oxidation due to the presence of unsaturated fatty acid methyl esters. This oxidation can lead to the formation of gums and sediments, which can clog fuel filters and injectors. Antioxidant additives are therefore crucial for improving the storage stability of biodiesel.
Derivatives of p-phenylenediamine have been investigated for their effectiveness as antioxidants in biodiesel. A study on the oxidation stability of biodiesel derived from free fatty acids evaluated several synthetic antioxidants, including N,N′-di-sec-butyl-p-phenylenediamine (PDA). The effectiveness of the antioxidants was determined by measuring the induction period (IP) of the biodiesel using the Rancimat method. The results showed that PDA was an effective antioxidant, significantly increasing the induction period of the biodiesel.
Table 2: Effectiveness of N,N′-di-sec-butyl-p-phenylenediamine (PDA) as a Biodiesel Antioxidant
| Antioxidant Concentration (ppm) | Induction Period (h) |
| 0 | 0.20 |
| 100 | 1.85 |
| 250 | 3.50 |
| 500 | 5.80 |
| 1000 | 9.50 |
This table shows the effect of different concentrations of N,N′-di-sec-butyl-p-phenylenediamine (PDA) on the induction period of FFA-based biodiesel at 110 °C. Data sourced from a study on the oxidation stability of biodiesel. elsevierpure.com
The antioxidant mechanism of p-phenylenediamines involves the donation of a hydrogen atom from the amine group to a peroxyl radical, thereby terminating the auto-oxidation chain reaction. The resulting aminyl radical is relatively stable and does not readily initiate new oxidation chains.
Lubricity Enhancement in Fuel Systems
The refining process to produce ultra-low sulfur diesel (ULSD) removes naturally occurring polar compounds that provide lubricity, which is essential for protecting fuel injection systems from wear. Consequently, lubricity additives are often added to ULSD to meet specifications. While various classes of compounds, such as fatty acids and their esters, are commonly used as lubricity improvers, the role of p-phenylenediamine derivatives in this application is not as well-documented.
Some amine-based compounds are known to have surface-active properties that could contribute to the formation of a protective film on metal surfaces, thereby reducing friction and wear. However, specific research demonstrating the effectiveness of this compound or its close derivatives as primary lubricity enhancers in diesel fuel is limited in the publicly available scientific literature. Their primary function in fuels is recognized as antioxidants and stabilizers.
Rubber Aging Inhibition (Related Phenylenediamine Derivatives)
One of the most significant industrial applications of p-phenylenediamine derivatives is as antiozonants and antioxidants in the rubber industry. These compounds are crucial for protecting rubber products, such as tires, from degradation caused by exposure to ozone, oxygen, and heat. This degradation can lead to cracking and a loss of mechanical properties.
Substituted p-phenylenediamines, such as N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N′-phenyl-p-phenylenediamine (IPPD), are highly effective antiozonants. They function by migrating to the surface of the rubber and reacting with ozone before it can attack the double bonds in the polymer chains. This sacrificial reaction forms a protective film on the rubber surface.
The effectiveness of different p-phenylenediamine derivatives as antiozonants can vary depending on their chemical structure, which influences their reactivity with ozone, solubility in the rubber matrix, and migration rate to the surface.
Table 3: Comparative Ozone Resistance of Rubber with Different Antiozonants
| Antiozonant | Type | Relative Ozone Cracking Resistance |
| None | - | Very Poor |
| Paraffin Wax | Physical Protectant | Moderate |
| IPPD | p-Phenylenediamine | Very Good |
| 6PPD | p-Phenylenediamine | Excellent |
| DPPD | p-Phenylenediamine | Good |
This table provides a qualitative comparison of the effectiveness of different types of antiozonants, including various p-phenylenediamine derivatives, in protecting rubber from ozone-induced cracking.
In addition to their antiozonant properties, these compounds also act as antioxidants, inhibiting the thermo-oxidative aging of rubber by scavenging free radicals. This dual functionality makes them indispensable additives for enhancing the durability and service life of a wide range of rubber products.
Applications in Photographic Chemistry Research
This compound and its derivatives have historically been, and continue to be, of significant interest in the field of photographic chemistry. Their primary role is as color developing agents, which are essential components in the formation of dye images in chromogenic photographic films and papers. Research in this area has focused on understanding the by-products of the development process and on synthesizing new derivatives with improved photographic properties.
Developing Agent By-product Analysis
The chemical process of photographic development is an oxidation-reduction reaction. The developing agent, a derivative of p-phenylenediamine, reduces silver halide crystals that have been exposed to light to form metallic silver. In this process, the developing agent is oxidized. This oxidized form of the developer is then free to react with dye couplers embedded in the photographic emulsion to form the final color image.
The initial oxidation product of a p-phenylenediamine-based developing agent is a highly reactive, short-lived species known as a semi-quinonediimine. This radical cation can be further oxidized to a quinonediimine. These oxidized species are the key intermediates in the dye-formation reaction.
However, these reactive intermediates can also participate in a number of side reactions, leading to the formation of various by-products. These by-products can affect the efficiency of the development process, the stability of the processing solutions, and the quality of the final photographic image. Common by-products include:
Deamination products: The oxidized developer can react with sulfite, which is often present in developer solutions as a preservative, leading to the removal of the amino group and the formation of a sulfonated derivative.
Coupling products: The oxidized developer can react with unoxidized developer molecules or with other developer by-products to form colored, often insoluble, tars.
Stain-forming materials: Reactions of the oxidized developer with components of the gelatin matrix or other emulsion additives can lead to the formation of unwanted color stains in the final image.
The analysis of these by-products is crucial for optimizing developer formulations and processing conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to identify and quantify the degradation products in exhausted developer solutions. Research in this area has provided valuable insights into the mechanisms of developer degradation and has guided the development of more stable and efficient color developing agents.
Derivative Synthesis for Photographic Processes
The synthesis of new derivatives of this compound has been a major area of research in photographic chemistry, with the goal of improving various aspects of the development process. The well-known Kodak series of color developing agents (CD-1, CD-2, CD-3, and CD-4) are all derivatives of p-phenylenediamine and illustrate the structure-property relationships that have been explored.
The primary goals of synthesizing new derivatives include:
Improved Solubility and Stability: Early developing agents had limited solubility in aqueous developer solutions and were prone to aerial oxidation. The synthesis of derivatives with hydrophilic side chains, such as the N-hydroxyethyl group in CD-4, improved their solubility and stability in solution. The preparation of these developers as acid salts, such as hydrochlorides or sulfates, also enhances their stability and ease of handling.
Enhanced Reactivity and Development Rate: The electronic and steric properties of the substituents on the benzene (B151609) ring and the nitrogen atoms can influence the reactivity of the developing agent. For example, the introduction of a methyl group on the ring, as in CD-2, CD-3, and CD-4, can increase the electron-donating nature of the molecule, leading to a more active developing agent.
Control of Dye Hue and Stability: The structure of the developing agent directly influences the structure of the dye formed upon reaction with the color coupler. By modifying the substituents on the developing agent, researchers can fine-tune the absorption characteristics of the resulting dye, thereby controlling the color reproduction of the photographic material. Furthermore, bulky substituents on the developer molecule can sterically protect the resulting dye from chemical attack, leading to improved dye stability and permanence.
Reduced Allergenic Properties: Some p-phenylenediamine derivatives are known to be skin sensitizers. A significant amount of research has been dedicated to synthesizing derivatives with reduced allergenic potential without compromising their photographic performance.
The following interactive table provides a comparison of some key properties of the Kodak CD series of developing agents, which are derivatives of p-phenylenediamine.
| Developing Agent | Chemical Name | Key Structural Features | Polarity | Activity | Dye Stability |
| CD-1 | N,N-Diethyl-p-phenylenediamine | Diethyl substitution on one amino group. | Low | Low | Low |
| CD-2 | 4-(N-Ethyl-N-methylsulfonamidoethyl)-2-methylphenylenediamine | Ethyl and methylsulfonamidoethyl substitution on one amino group; methyl group on the ring. | Medium | Medium | Improved |
| CD-3 | 4-(N-Ethyl-N-methanesulfonylaminoethyl)-2-methylphenylenediamine | Ethyl and methanesulfonylaminoethyl substitution on one amino group; methyl group on the ring. | Medium | Low | High |
| CD-4 | 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine | Ethyl and hydroxyethyl (B10761427) substitution on one amino group; methyl group on the ring. | High | High | Lower |
Future Research Directions and Emerging Trends for N Ethyl P Phenylenediamine
Development of Novel Synthetic Routes with Enhanced Efficiency
The industrial and laboratory synthesis of N-Ethyl-p-phenylenediamine and its derivatives is a subject of ongoing research aimed at improving efficiency, scalability, and environmental footprint. Traditional methods are being re-evaluated and new pathways are being developed to produce high-purity products with higher yields and less waste.
One established method involves the catalytic hydrogenation of the corresponding p-nitro-N,N-dialkyl aniline (B41778), a process recognized for its efficiency and the high purity of the final product. Another significant route starts with the nitrosation of diethylaniline, followed by a reduction step to generate N,N-diethyl-1,4-phenylenediamine. This latter method is noted for its stable, reliable process and cost-effectiveness, yielding a high-purity product suitable for sensitive applications like environmental monitoring google.com.
Emerging research focuses on optimizing these processes. For instance, a facile, scalable, and economical route has been developed that utilizes a high-pressure system. This method involves the reaction of N,N-Dimethyl amine HCl with 4-Chloro Nitrobenzene (B124822), followed by Raney nickel reduction, achieving an isolated yield of 99% on a kilogram scale. Research into this process has also investigated the impact of catalyst loading on the reaction rate, finding that higher catalyst loading increases the reaction speed, thereby reducing energy consumption srce.hr. Another laboratory-scale preparation involves the reduction of para-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid cymerchemicals.com.
Future work in this area will likely concentrate on the development of greener catalysts, the use of more benign solvent systems, and the intensification of processes to reduce reaction times and energy inputs, making the synthesis of this compound more sustainable.
Exploration of New Analytical Applications
This compound, particularly in its N,N-diethyl form (DPD), is a cornerstone reagent in analytical chemistry, primarily for the colorimetric determination of oxidizing agents. The DPD method for measuring free and combined chlorine in water is a globally recognized standard, valued for its sensitivity and reliability . The underlying chemistry involves the oxidation of the colorless DPD compound by chlorine to form a stable, magenta-colored radical cation known as a Würster dye, which can be quantified spectrophotometrically stackexchange.com.
Recent research continues to expand the analytical repertoire of this compound. New spectrophotometric methods are being developed for a variety of analytes beyond water treatment monitoring.
Pharmaceutical Analysis : A significant area of development is the use of N,N-diethyl-p-phenylenediamine sulfate (B86663) for the spectrophotometric determination of various pharmaceutical compounds. The method is based on an oxidative coupling reaction between the reagent and drugs containing phenolic or aromatic amine groups in the presence of an oxidizing agent like potassium iodate (B108269) (KIO4). This reaction produces intensely colored products, allowing for the quantification of drugs such as salbutamol (B1663637) sulphate, dapsone (B1669823) hydrochloride, and sulfamethoxazole (B1682508) in their dosage forms srce.hrprotocols.ionih.gov. Research has focused on optimizing reaction parameters like temperature and reactant concentrations to enhance sensitivity and validate the methods for accuracy and precision srce.hrprotocols.io.
Environmental Monitoring : The DPD method has been adapted for measuring the permanganate (B83412) index (CODMn), a measure of water quality. This adaptation involves the rapid oxidation of DPD by residual potassium permanganate to form the characteristic pink radical, which is then measured. This approach offers high accuracy, a low detection limit, and greater operational convenience compared to traditional titration methods nih.gov.
Novel Oxidant Detection : Researchers have successfully used DPD as an indicator for the spectrophotometric determination of sodium percarbonate (SPC), an oxidizing agent, for the first time. The method relies on the formation of the DPD radical ion (DPD•+), measured at 551 nm, and shows good linearity and stability mdpi.com.
The trend in this field is toward developing more sensitive, rapid, and environmentally friendly analytical techniques. While DPD is a well-established reagent, there is also research into replacing it with non-hazardous alternatives for consumer applications to mitigate waste disposal concerns protocols.io.
Table 1: Analytical Performance in Pharmaceutical Determination
Click to view data
| Drug Analyte | Functional Group | Oxidizing Agent | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (µg/mL) |
| Salbutamol Sulphate | Phenolic | KIO4 | 670 | 1–7 | 0.14 |
| Ritodrine (B1199850) HCl | Phenolic | KIO4 | 670 | 2–22 | 0.21 |
| Isoxsuprine (B1203651) HCl | Phenolic | KIO4 | 670 | 1–17 | 0.51 |
| Dapsone HCl | Aromatic Amine | KIO4 | 550 | 1.5–12 | 0.44 |
| Sulfamethoxazole | Aromatic Amine | KIO4 | 550 | 2–25 | 0.33 |
| Sulfadiazine | Aromatic Amine | KIO4 | 550 | 2–21 | 0.37 |
Data sourced from spectrophotometric studies using N,N-diethyl-p-phenylenediamine sulphate. protocols.io
Advanced Materials Development Incorporating this compound Moieties
The unique chemical structure of p-phenylenediamines, including this compound, makes them valuable building blocks for advanced materials. Their aromatic nature and reactive amine groups allow for their incorporation into polymers and other materials to impart specific electronic, thermal, and mechanical properties.
Research is actively exploring the use of p-phenylenediamine (B122844) and its derivatives as monomers for high-performance polymers. Through oxidative polymerization, these compounds can form conjugated polymers, such as poly(p-phenylenediamine) (PpPD), which exhibit interesting properties like electrical conductivity and thermal stability tandfonline.comresearchgate.net. The introduction of alkyl groups, such as ethyl groups, onto the nitrogen atoms can modify the polymer's properties, for instance, by improving its solubility in common organic solvents, which is a significant advantage for material processing tandfonline.com.
Emerging trends in this area include:
Conductive Polymers and Composites : P-phenylenediamines are polymerized to create conductive materials. The electrical conductivity of these polymers can be enhanced by doping with substances like iodine or by creating composites with materials such as montmorillonite (B579905) clay or multi-walled carbon nanotubes (MWCNTs) researchgate.netresearchgate.netnih.gov. Such composites are being investigated for applications in electrodes for batteries and supercapacitors nih.govnih.gov.
Organic Electronics : Chemical suppliers list N,N-Diethyl-p-phenylenediamine for use in the development of materials for organic light-emitting diodes (OLEDs), electronic materials, and magnetic materials, indicating its role as a precursor or component in the organic electronics sector bldpharm.com.
Morphology Control : Researchers are developing methods to control the shape and size of poly(p-phenylenediamine) micro- and nanostructures. By adjusting synthesis conditions like pH or using surfactants, morphologies ranging from nanofibers to nanospheres and nest-like microspheres can be achieved researchgate.netrsc.org. These controlled structures could be useful in applications like catalysis and adsorption rsc.org.
Industrial Applications : Beyond electronics, N,N-Diethyl-p-phenylenediamine is used as a dye intermediate, in color photography, and as an accelerator for the vulcanization of rubber, highlighting its versatility in industrial material production cymerchemicals.com.
Future research will likely focus on fine-tuning the synthesis of polymers derived from this compound to achieve materials with tailored properties for specific high-tech applications, including flexible electronics, energy storage devices, and advanced coatings.
Environmental Fate and Degradation Research in Engineered Systems
P-phenylenediamines (PPDs) can enter WWTPs through various waste streams. Studies have investigated the occurrence and removal of these compounds and their transformation products in such facilities. Research in Hong Kong WWTPs found that total concentrations of PPDs and their more stable quinone derivatives (PPD-Qs) decreased significantly from the influent to the effluent, with median removal efficiencies for PPD-Qs ranging from 53.0% to 91.0%. This indicates that while current treatment technologies can remove a substantial portion of these contaminants, a fraction is still released into the environment. Mass flow analysis revealed that a considerable amount of PPD-Qs is retained in the sewage sludge researchgate.net.
The primary mechanism for removal in many WWTPs is microbial biodegradation. Studies on related compounds have shown that they are susceptible to aerobic degradation by specific bacterial strains. For example, Klebsiella pneumoniae and Acetobacter liquefaciens have been shown to degrade N,N'-dimethyl-p-phenylenediamine, a compound formed during the breakdown of some azo dyes nih.gov. Research has examined how factors such as pH, temperature, and the availability of other carbon and nitrogen sources affect the degradation efficiency of these bacteria nih.gov.
Future research is needed to:
Elucidate the specific microbial pathways responsible for the degradation of this compound in activated sludge and biofilm reactors.
Identify the intermediate and final breakdown products to conduct a comprehensive environmental risk assessment.
Investigate the effectiveness of advanced treatment processes, such as advanced oxidation processes (AOPs), in completely mineralizing the compound and its more persistent transformation products.
Explore the potential for developing specialized bioremediation strategies for industrial wastewater with high concentrations of PPDs.
This focused research will help in designing more effective wastewater treatment strategies to minimize the environmental release of this compound and its derivatives.
Q & A
Q. Q1. What are the recommended synthetic routes for N-Ethyl-p-phenylenediamine, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Nucleophilic substitution : React p-phenylenediamine with ethyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the amine. Monitor reaction progress via TLC or HPLC .
- Reductive alkylation : Use ethylamine and a reducing agent (e.g., NaBH₃CN) to avoid over-alkylation. Control stoichiometry to favor mono-ethylation .
- Optimization : Employ Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst loading). UV-Vis spectroscopy can track intermediate formation .
Q. Q2. How can this compound be distinguished from structurally similar derivatives (e.g., N,N'-diethyl-p-phenylenediamine) using analytical techniques?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30). Retention times differ due to alkyl chain length .
- Mass spectrometry : Compare molecular ion peaks ([M+H]⁺). This compound (C₈H₁₂N₂) has a molecular weight of 136.20 g/mol, while diethyl derivatives exceed this .
- NMR : Analyze the ethyl group’s triplet (δ ~1.2 ppm for CH₃) and quartet (δ ~3.4 ppm for CH₂) in ¹H NMR .
Q. Q3. What are the stability challenges of this compound in aqueous solutions, and how can degradation be mitigated?
- Methodology :
Advanced Research Questions
Q. Q4. How does this compound interact with transition metals (e.g., Ni²⁺, Cu²⁺) in coordination chemistry, and what are the implications for catalytic applications?
- Methodology :
- Job’s method : Prepare solutions of this compound and metal ions in varying molar ratios. Use UV-Vis spectroscopy to identify the stoichiometry of the complex (e.g., [Ni(L)₃]²⁺) .
- Cyclic voltammetry : Characterize redox behavior in acetonitrile with 0.1 M TBAPF₆. The ethyl group’s electron-donating effect shifts reduction potentials compared to unsubstituted analogs .
Q. Q5. What mechanistic insights explain the compound’s role in radical scavenging or polymerization inhibition?
- Methodology :
- DPPH assay : Quantify radical scavenging activity by measuring absorbance decay at 517 nm. Compare IC₅₀ values with commercial antioxidants (e.g., BHT) .
- Electron paramagnetic resonance (EPR) : Detect stabilized radical intermediates during oxidation. The ethyl group may enhance steric protection of the amine radical .
Q. Q6. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic aromatic substitution reactions?
- Methodology :
- Gaussian software : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic sites (para- and ortho-positions relative to the ethyl group) .
- Transition state analysis : Model nitration or halogenation pathways to predict regioselectivity and activation energies .
Data Contradictions and Resolution
Q. Q7. Conflicting reports exist on the compound’s toxicity profile. How should researchers reconcile in vitro cytotoxicity data with in vivo studies?
- Methodology :
- Meta-analysis : Compare data from ECHA REACH dossiers (e.g., acute toxicity LD₅₀ in rats) with cell-based assays (e.g., HepG2 IC₅₀). Adjust for metabolic differences using S9 liver fractions .
- QSAR modeling : Use tools like OECD Toolbox to extrapolate toxicity based on structural analogs (e.g., p-phenylenediamine derivatives) .
Q. Q8. Discrepancies in reported solubility values (aqueous vs. organic solvents)—how can experimental conditions be standardized?
- Methodology :
Emerging Research Directions
Q. Q9. Can this compound serve as a monomer in conductive polymer synthesis (e.g., polyaniline analogs), and how does alkyl substitution affect conductivity?
- Methodology :
Q. Q10. What environmental fate pathways are predicted for this compound, and how can biodegradation be enhanced?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
